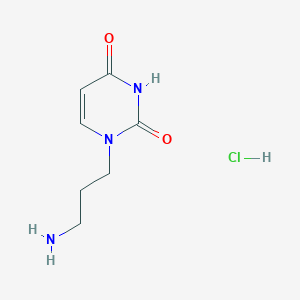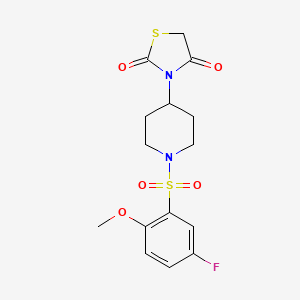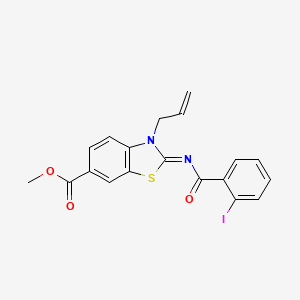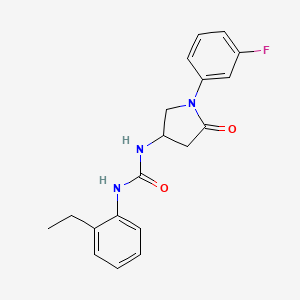
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a urea derivative that is synthesized using a specific method, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition results in the reduction of inflammation and pain.
Biochemical and Physiological Effects
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain, making it a potential candidate for developing new drugs for the treatment of various diseases. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
実験室実験の利点と制限
One of the advantages of using 1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea in lab experiments is its potential as a candidate for developing new drugs. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine its toxicity levels and potential side effects.
将来の方向性
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has potential applications in various fields of science, and further research is needed to explore its full potential. Some of the future directions for research include:
1. Studying its potential as a candidate for developing new drugs for the treatment of cancer, arthritis, and autoimmune disorders.
2. Exploring its antibacterial and antifungal properties for developing new antibiotics.
3. Determining its toxicity levels and potential side effects.
4. Studying its mechanism of action in more detail to gain a better understanding of its effects on the body.
5. Investigating its potential as a candidate for developing new painkillers with fewer side effects compared to currently available drugs.
Conclusion
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is synthesized using a specific method and has been extensively studied for its potential applications in developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics. Further research is needed to explore its full potential, determine its toxicity levels and potential side effects, and gain a better understanding of its mechanism of action.
合成法
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is synthesized using a method that involves the reaction of 1-(3-Fluorophenyl)-5-oxopyrrolidine-3-carboxylic acid ethyl ester with 2-Aminoethylphenol in the presence of hydrochloric acid. The resulting compound is then treated with isocyanate to obtain the final product.
科学的研究の応用
1-(2-Ethylphenyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has been extensively studied for its potential applications in various fields of science. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for developing new drugs for the treatment of various diseases, including cancer, arthritis, and autoimmune disorders. Additionally, it has been shown to have antibacterial and antifungal properties, making it a potential candidate for developing new antibiotics.
特性
IUPAC Name |
1-(2-ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2/c1-2-13-6-3-4-9-17(13)22-19(25)21-15-11-18(24)23(12-15)16-8-5-7-14(20)10-16/h3-10,15H,2,11-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIIXFIPMVFXRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

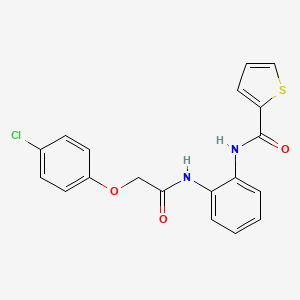
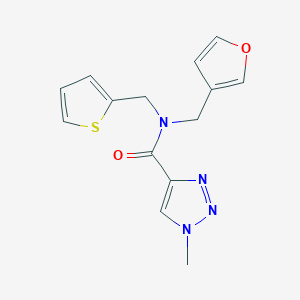
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2853718.png)


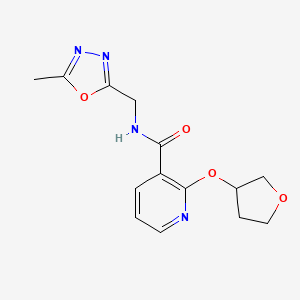
![2-(5-Chloromethyl-[1,2,4]oxadiazol-3-YL)-pyrazine](/img/structure/B2853724.png)
![2-(2-hydroxyphenyl)-9-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione](/img/no-structure.png)
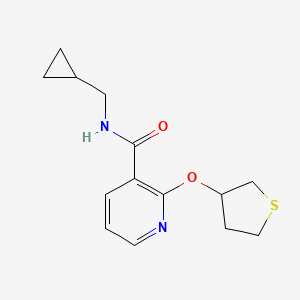
![N-[2-(1H-indol-3-yl)ethyl]-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide](/img/structure/B2853732.png)
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
